[2-(2-Chloroanilino)-1,3-thiazol-5-yl](phenyl)methanone
Description
2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone is a thiazole-derived compound characterized by a phenyl ketone group at the 5-position of the thiazole ring and a 2-chloro-substituted aniline moiety at the 2-position. The 2-chloroanilino group likely enhances lipophilicity and influences electronic interactions, making it a candidate for biological applications such as antitumor agents .
Properties
IUPAC Name |
[2-(2-chloroanilino)-1,3-thiazol-5-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS/c17-12-8-4-5-9-13(12)19-16-18-10-14(21-16)15(20)11-6-2-1-3-7-11/h1-10H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYIUNPJGDKLTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C(S2)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone typically involves the reaction of 2-chloroaniline with a thiazole derivative under specific conditions. One common method includes the use of thionyl chloride (SOCl2) as a reagent to facilitate the formation of the thiazole ring . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro group in the aniline moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial and fungal infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, which can disrupt cellular processes in microorganisms. This inhibition is primarily due to the presence of the thiazole ring and the chloroaniline moiety, which interact with the active sites of the target enzymes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aniline Ring
a) Chlorine Substitution Patterns
- 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone (): Features two chlorine atoms at the 3- and 4-positions of the aniline ring. Higher lipophilicity (XLogP3: 5.8) compared to the target compound due to additional chlorine. Molecular weight: 349.2 g/mol.
- 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone (): 4-Chloroanilino substituent with an amino group on the thiazole ring. MW: 329.81 g/mol.
b) Fluorine vs. Chlorine Substitution
- 4-Amino-2-(3-fluoroanilino)-1,3-thiazol-5-ylmethanone (): 3-Fluoroanilino substituent introduces electronegativity without the steric bulk of chlorine. Lower molecular weight (313.35 g/mol) compared to chloro analogs. May exhibit altered pharmacokinetics due to fluorine’s smaller atomic radius.
Modifications on the Aromatic Ketone Group
- [1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone (): Replaces the phenyl group with a biphenyl system, increasing molecular weight (390.9 g/mol). Extended aromaticity may enhance binding affinity but reduce solubility.
- 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone (): 3,4-Dichlorophenyl ketone group adds two chlorine atoms, significantly raising lipophilicity and molecular weight (MW: ~388.2 g/mol).
Physicochemical Properties
Table 1: Key Properties of Selected Analogs
| Compound | Molecular Weight (g/mol) | XLogP3 | Notable Substituents | Biological Relevance |
|---|---|---|---|---|
| Target: 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone | ~330* | ~5.0* | 2-Chloroanilino, phenyl ketone | Antitumor (inferred) |
| 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone | 349.2 | 5.8 | 3,4-Dichloroanilino | High lipophilicity |
| 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone | 329.81 | N/A | 4-Chloroanilino, thiazole amino group | Enhanced H-bonding |
| [1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone | 390.9 | N/A | Biphenyl ketone | Improved binding affinity |
| 4-Amino-2-(3-fluoroanilino)-1,3-thiazol-5-ylmethanone | 313.35 | N/A | 3-Fluoroanilino | Altered electronic effects |
*Estimated based on analogs.
Biological Activity
The compound 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone , also known by its CAS number 339022-30-9, is a thiazole-based derivative that exhibits significant biological activity. This article delves into its structural characteristics, synthesis methods, biological activities, and potential applications in medicinal chemistry.
Structural Characteristics
This compound features a complex structure comprising:
- A thiazole ring which is known for its diverse biological activities.
- A chloroaniline moiety , enhancing its chemical reactivity.
- A phenyl group linked via a methanone functional group.
The molecular formula is with a molecular weight of approximately 314.79 g/mol. The presence of the chloro substituent increases the compound's potential for biological interactions and modifications.
Synthesis Methods
The synthesis of 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone typically involves:
- Reactions between 2-chloroaniline and thiazole derivatives under specific conditions.
- Common reagents include thionyl chloride (SOCl2) to facilitate the formation of the thiazole ring.
Biological Activity Overview
Research indicates that compounds containing thiazole and aniline structures often exhibit significant biological activities, including:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-4-thiazolecarboxylic acid | Thiazole ring with amino and carboxylic acid groups | Antimicrobial |
| 4-(4-Chlorophenyl)-1,3-thiazole | Thiazole ring with chlorophenyl substitution | Anticancer |
| 2-Methylthiazole | Simplified thiazole structure | Antifungal |
The unique combination of the thiazole and aniline functionalities in 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone may result in distinct biological activities that are not present in other similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- It inhibits certain enzymes critical for microbial growth and proliferation.
- The chloro group enhances its binding affinity to active sites of target enzymes, disrupting cellular processes.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of thiazole derivatives, including:
- Antitumor Activity : A study demonstrated that derivatives similar to 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone showed inhibitory effects against various cancer cell lines at micromolar concentrations. These findings suggest potential applications in cancer therapy.
- Antimicrobial Properties : Thiazole-containing compounds have been shown to possess antimicrobial properties against a range of pathogens. The presence of functional groups in 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone may enhance its efficacy against resistant strains.
- Enzyme Inhibition Studies : In vitro studies have indicated that this compound can inhibit key enzymes involved in cellular metabolism, potentially leading to apoptosis in targeted cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
